![molecular formula C23H25N5O4 B2439337 2-(3,4-二甲氧基苯基)-7-(4-乙氧基苯基)-5-甲基-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 538319-65-2](/img/structure/B2439337.png)
2-(3,4-二甲氧基苯基)-7-(4-乙氧基苯基)-5-甲基-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have a structure characterized by a triazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the reduction of the nitro group accompanied by the aromatization of the dihydropyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties .科学研究应用
合成和生物学评估
三唑并嘧啶,如所讨论的化合物,是通过涉及各种试剂和催化剂的多步化学反应合成的。使用红外光谱、核磁共振和质谱等光谱技术对这些化合物进行表征。研究人员重点关注它们的潜在生物活性,包括抗菌、抗氧化和抗癌特性。例如,Gilava 等人 (2020) 的一项研究展示了一系列三唑并嘧啶的合成并评估了它们的抗菌和抗氧化活性。这些化合物使用 Biginelli 方案合成,并通过光谱技术表征 (V. P. Gilava、P. Patel、H. Ram 和 J. H. Chauhan,2020)。
抗结核潜力
一些三唑并嘧啶衍生物因其作为抗结核药剂的潜力而受到研究。这些化合物的结构类似物通过涉及芳香醛或杂芳醛、β-二羰基化合物和胺的三组分缩合反应合成。评估它们的结核菌抑制作用以确定它们对结核病的疗效。Titova 等人 (2019) 使用这种方法合成了有希望的抗结核药剂的结构类似物,显示了三唑并嘧啶在治疗结核病中的潜力 (Y. Titova、E. Filatova、O. Fedorova、G. Rusinov 和 V. Charushin,2019)。
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-5-32-16-9-6-14(7-10-16)20-19(21(24)29)13(2)25-23-26-22(27-28(20)23)15-8-11-17(30-3)18(12-15)31-4/h6-12,20H,5H2,1-4H3,(H2,24,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIJWCQAFXIXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。